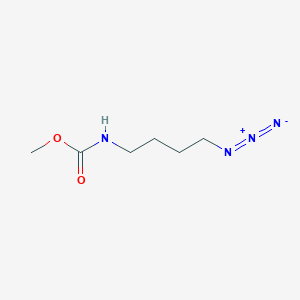
methyl N-(4-azidobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Azidobutyl)carbamic acid methyl ester is an organic compound with the molecular formula C6H12N4O2 and a molecular weight of 172.19 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a carbamic acid methyl ester moiety. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of (4-Azidobutyl)carbamic acid methyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line monitoring systems ensures consistent quality and minimizes the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Azidobutyl)carbamic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, amines, thiols.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C).
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates.
Major Products Formed:
Substitution Reactions: Corresponding substituted carbamates.
Reduction Reactions: 4-aminobutyl carbamic acid methyl ester.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
(4-Azidobutyl)carbamic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Azidobutyl)carbamic acid methyl ester is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can then interact with various molecular targets. This reactivity is exploited in bioconjugation and click chemistry applications, where the compound is used to link different biomolecules or to introduce functional groups into complex structures .
Comparaison Avec Des Composés Similaires
(4-Aminobutyl)carbamic acid methyl ester: Lacks the azido group, making it less reactive in cycloaddition reactions.
(4-Azidobutyl)carbamic acid ethyl ester: Similar structure but with an ethyl ester moiety instead of a methyl ester, which may affect its reactivity and solubility.
(4-Azidobutyl)carbamic acid propyl ester: Another analog with a propyl ester moiety, offering different physical and chemical properties.
Uniqueness: (4-Azidobutyl)carbamic acid methyl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and in applications requiring bioconjugation and click chemistry.
Propriétés
Numéro CAS |
177489-87-1 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
methyl N-(4-azidobutyl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-12-6(11)8-4-2-3-5-9-10-7/h2-5H2,1H3,(H,8,11) |
Clé InChI |
MPIVGMRTDJQEGS-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCN=[N+]=[N-] |
SMILES canonique |
COC(=O)NCCCCN=[N+]=[N-] |
Synonymes |
Carbamic acid, (4-azidobutyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















